molecular formula C8H15NO3 B2789868 Ethyl 2-(3-aminooxolan-3-yl)acetate CAS No. 1432024-20-8

Ethyl 2-(3-aminooxolan-3-yl)acetate

Cat. No.: B2789868
CAS No.: 1432024-20-8
M. Wt: 173.212
InChI Key: HBVLKSPPKVQLJB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminooxolan-3-yl)acetate is a chemical compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . It is characterized by the presence of an ethyl ester group and an aminooxolane ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-aminooxolan-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-aminooxolane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminooxolan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-aminooxolan-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-(3-aminooxolan-3-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(3-aminooxolan-3-yl)acetate can be compared with similar compounds such as:

    Ethyl 2-(3-aminotetrahydrofuran-3-yl)acetate: Similar structure but with a tetrahydrofuran ring.

    Ethyl 2-(3-aminopyrrolidin-3-yl)acetate: Contains a pyrrolidine ring instead of an oxolane ring.

    Ethyl 2-(3-aminopiperidin-3-yl)acetate: Features a piperidine ring.

These compounds share similar reactivity but differ in their ring structures, which can influence their chemical and biological properties.

Biological Activity

Ethyl 2-(3-aminooxolan-3-yl)acetate is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C8H15NO3C_8H_{15}NO_3 and a molecular weight of approximately 173.21 g/mol. The compound features an oxolane (tetrahydrofuran) ring, an amino group, and an ester functional group, which may contribute to its biological activity.

Key Physical Properties

PropertyValue
Molecular FormulaC₈H₁₅NO₃
Molecular Weight173.21 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point238.7 ± 25.0 °C
Flash Point89.3 ± 19.5 °C

Synthesis

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with 3-aminooxolane in the presence of a base such as sodium hydride or potassium carbonate. This reaction is conducted in organic solvents like tetrahydrofuran or dimethylformamide under reflux conditions.

Biological Activity

Research on the biological activity of this compound is still emerging, but preliminary studies suggest several potential pharmacological properties:

  • Antinociceptive Effects : Similar compounds have shown promise in models of neuropathic pain, indicating that this compound may also exhibit such effects .
  • GABA Transporter Interaction : The compound's structure suggests it may interact with GABA transporters, influencing neurotransmitter uptake and potentially modulating pain pathways .
  • Metabolic Pathway Modulation : The amino group can form hydrogen bonds with biological targets, while the ester group may undergo hydrolysis to release active metabolites, affecting various metabolic pathways.

The proposed mechanism of action for this compound involves:

  • Hydrogen Bonding : The amino group can interact with biological molecules through hydrogen bonding.
  • Hydrolysis : The ester moiety can be hydrolyzed to release biologically active components.

These interactions may lead to modulation of enzyme activity or receptor engagement, which is critical for its therapeutic potential .

Comparative Analysis with Related Compounds

This compound can be compared to other similar compounds to highlight its unique features and potential advantages:

Compound NameMolecular FormulaUnique Features
This compoundC₈H₁₅NO₃Contains an oxolane ring; potential GABA interaction
Ethyl (S)-4-(aminomethyl)-5-methylthiazoleC₉H₁₂N₂OSThiazole ring; different biological activity
Ethyl 2-(4-amino-1,2-dihydroquinolin-6-yl)acetateC₁₄H₁₆N₂O₂Quinoline structure; distinct pharmacological profile

Properties

IUPAC Name

ethyl 2-(3-aminooxolan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-7(10)5-8(9)3-4-11-6-8/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVLKSPPKVQLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl (2Z)-dihydrofuran-3(2H)-ylideneacetate (Preparation 36, 1.29 g, 8.25 mmol) was stirred in 1,4-dioxane (7 mL) in a microwave vial. A solution of 7M ammonia in methanol (5 mL) was added and the reaction heated for 4 hours at 150° C. in a Biotage Initiator™ microwave. The reaction was concentrated in vacuo, but later deemed not to have reached completion. A solution of 7M ammonia in methanol (7 mL) was added and the reaction heated again for 3 hours at 150° C. in the microwave. A further portion of 7M ammonia in methanol (3 mL) was added and the reaction heated for a further 2 hours. The reaction was concentrated in vacuo to afford the title compound along with the methyl ester where trans-esterification had occurred. The material was used without further purification in the next step.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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